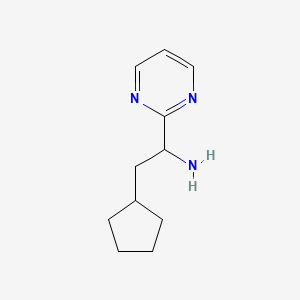

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine

Description

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine is a small organic molecule with a pyrimidine ring attached to an ethanamine backbone substituted with a cyclopentyl group. Its hydrochloride salt (CAS: 1306606-76-7) has a molecular formula of C₁₁H₁₈ClN₃ and a molecular weight of 227.73 g/mol .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-cyclopentyl-1-pyrimidin-2-ylethanamine |

InChI |

InChI=1S/C11H17N3/c12-10(8-9-4-1-2-5-9)11-13-6-3-7-14-11/h3,6-7,9-10H,1-2,4-5,8,12H2 |

InChI Key |

QRFMJIWTYOQQOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(C2=NC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of cyclopentyl bromide with pyrimidin-2-yl ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

Cycloalkyl Substituents

- Cyclopentyl vs. Cyclopentyl balances lipophilicity and steric bulk, making it favorable for membrane penetration .

Pyrimidine Modifications

- Pyrimidin-2-yl vs. Pyrimidin-5-yl : The position of the pyrimidine substituent (e.g., 2- vs. 5-position) alters electronic distribution and hydrogen-bonding capacity. Pyrimidin-2-yl derivatives are more common in drug design due to their mimicry of natural nucleobases .

Polar vs. Nonpolar Groups

- Phenoxyphenyl Addition: The phenoxyphenyl group in 10-F645859 introduces aromatic bulk, favoring interactions with hydrophobic pockets but increasing molecular weight, which may affect pharmacokinetics .

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : Cyclopentyl and cyclohexyl derivatives exhibit higher logP values compared to methoxy or CF₃-substituted analogs, favoring passive diffusion across biological membranes .

- Molecular Weight : Compounds range from 191.15 g/mol (1260670-90-3) to ~227 g/mol (cyclopentyl derivative), aligning with Lipinski’s rule of five for drug-likeness .

- Solubility : Methoxy and CF₃ groups improve solubility but may require formulation adjustments for optimal bioavailability .

Commercial and Research Status

- Discontinued Products: The hydrochloride salt of the target compound (1306606-76-7) and 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine (10-F645859) are marked as discontinued, suggesting challenges in synthesis, stability, or preliminary efficacy .

- Emerging Analogs : Derivatives like 944899-44-9 (2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine) are under active research, highlighting interest in pyrimidine-based amines for therapeutic development .

Biological Activity

2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine, often encountered in its hydrochloride form, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C11H18ClN3 and a molecular weight of approximately 227.73 g/mol, this compound features a cyclopentyl group linked to a pyrimidine ring, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-fibrotic, and anticancer properties, supported by relevant data and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C11H18ClN3 |

| Molecular Weight | 227.73 g/mol |

| Solubility | Enhanced in hydrochloride form |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have reported low IC50 values for its derivatives, indicating effective inhibition of bacterial growth. For instance, one study demonstrated that certain derivatives showed significant activity with IC50 values below 5 µg/mL against multiple strains of Mycobacterium .

Anti-Fibrotic Properties

The compound has also been investigated for its potential anti-fibrotic effects. Preliminary studies suggest that it may inhibit fibroblast proliferation and extracellular matrix production, which are key processes in fibrotic diseases. This activity positions it as a candidate for further exploration in therapeutic applications for conditions such as pulmonary fibrosis .

Anticancer Activity

In terms of anticancer properties, this compound has shown promising results against various cancer cell lines. A study evaluated its cytotoxic effects on human liver and colon cancer cells, revealing selective activity with low cytotoxicity towards non-tumor cells. The compound demonstrated an IC50 in the range of 10–20 µM against MDA-MB-231 breast cancer cells, significantly lower than the standard drug 5-Fluorouracil (IC50 = 17.02 µM) .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert biological effects. Molecular docking studies have suggested that the compound interacts with proteins involved in disease pathways, providing insights into its therapeutic potential .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that derivatives with specific substitutions exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 and MDA-MB-231), compounds derived from this compound were tested for their antiproliferative effects. Results showed that these compounds inhibited cell growth more effectively than traditional chemotherapeutics, suggesting a potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine, and how can stereochemical outcomes be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of cyclopentylamine with a pyrimidine derivative. Key steps include:

- Step 1 : Alkylation of cyclopentylamine with a pyrimidinyl-containing electrophile (e.g., 2-chloropyrimidine) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2 : Use of chiral catalysts (e.g., palladium-based systems) to control stereochemistry, as seen in analogous amine-pyrimidine syntheses .

- Critical Parameters : Reaction temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:electrophile) to minimize side products.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., cyclopentyl CH₂ signals at δ 1.5–2.0 ppm; pyrimidine aromatic protons at δ 8.3–8.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ≈ 218.18 g/mol).

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

- Methodological Answer : Racemization during synthesis is common due to the amine’s nucleophilic flexibility. Solutions include:

- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases.

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor one enantiomer .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to track permeability in cancer cell lines (e.g., HeLa, MCF-7).

- In Vivo Models : Administer in rodent xenograft studies (dose range: 10–50 mg/kg) to assess tumor growth suppression .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Strategies include:

- Standardized Protocols : Fix ATP concentrations (e.g., 10 µM for kinase assays) and pH (7.4) .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PyMOL visualization).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile:H₂O gradient) .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.